molecular formula C8H6KNO3 B7891001 potassium;2-anilino-2-oxoacetate

potassium;2-anilino-2-oxoacetate

Cat. No.: B7891001
M. Wt: 203.24 g/mol
InChI Key: DOHGNDXCDKXFJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “potassium;2-anilino-2-oxoacetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium;2-anilino-2-oxoacetate involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced techniques such as mechanical processing in the presence of a nucleophile . This method ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: potassium;2-anilino-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosgene and imidazole . The reaction conditions often involve anhydrous environments to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas . These products are essential for various applications in organic synthesis and peptide coupling.

Scientific Research Applications

potassium;2-anilino-2-oxoacetate has a wide range of scientific research applications. It is used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . Its unique properties make it suitable for these diverse fields, contributing to significant advancements in science and technology.

Mechanism of Action

The mechanism of action of potassium;2-anilino-2-oxoacetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes . Understanding its mechanism of action is crucial for developing new therapeutic strategies and applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to potassium;2-anilino-2-oxoacetate include other carbonyldiimidazole derivatives and related organic compounds . These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity and applications in various scientific fields. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

potassium;2-anilino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.K/c10-7(8(11)12)9-6-4-2-1-3-5-6;/h1-5H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGNDXCDKXFJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.